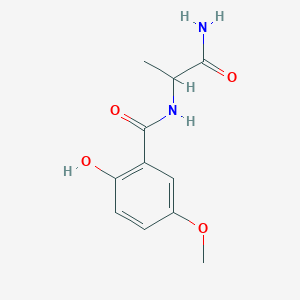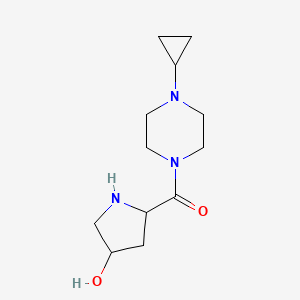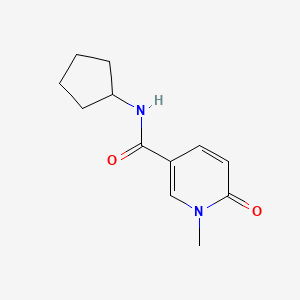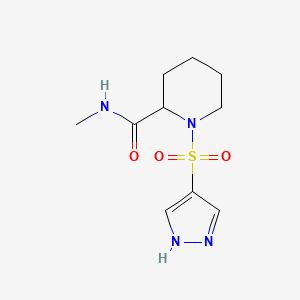![molecular formula C11H10ClNO5 B7559722 (2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid, also known as LY341495, is a potent and selective antagonist of group II metabotropic glutamate receptors (mGluRs). It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid acts as a competitive antagonist of group II mGluRs, which are G protein-coupled receptors that modulate the release of glutamate and other neurotransmitters in the brain. By blocking the activation of these receptors, (2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid reduces the inhibitory tone on glutamate release, leading to increased synaptic transmission and plasticity.
Biochemical and Physiological Effects:
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid has been shown to have a number of biochemical and physiological effects in various animal models and in vitro systems. These include modulation of synaptic transmission, reduction of anxiety-like behavior, attenuation of drug-seeking behavior, and improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid is a highly selective and potent antagonist of group II mGluRs, which makes it a valuable tool compound for investigating the role of these receptors in various biological processes. However, its use is limited by its poor solubility and stability, which can affect its bioavailability and pharmacokinetics in vivo.
Orientations Futures
There are several directions for future research on (2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid and its potential therapeutic applications. These include:
1. Development of more stable and bioavailable analogs of (2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid for in vivo studies.
2. Investigation of the role of group II mGluRs in various neurological and psychiatric disorders, and the potential therapeutic benefits of modulating these receptors.
3. Identification of downstream signaling pathways and molecular targets of group II mGluRs, and their potential involvement in disease pathogenesis.
4. Development of novel therapeutic strategies targeting group II mGluRs, either alone or in combination with other drugs.
In conclusion, (2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid is a potent and selective antagonist of group II mGluRs that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a valuable tool compound for investigating the role of mGluRs in synaptic transmission and plasticity.
Méthodes De Synthèse
The synthesis of (2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 7-chloro-1,3-benzodioxole-5-carbonyl chloride with (R)-2-amino-3-phenylpropanoic acid, followed by purification and characterization of the final product. The synthesis has been optimized over the years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has also been used as a tool compound in basic research to investigate the role of mGluRs in synaptic transmission and plasticity.
Propriétés
IUPAC Name |
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO5/c1-5(11(15)16)13-10(14)6-2-7(12)9-8(3-6)17-4-18-9/h2-3,5H,4H2,1H3,(H,13,14)(H,15,16)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWGJVMGSVOXCA-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)





![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)

